1-(4-Hydroxy-2,3-dimethylphenyl)ethanone
Description
1-(4-Hydroxy-2,3-dimethylphenyl)ethanone (CAS 52920-01-1) is a phenolic ketone with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . Its structure features a hydroxy group at the para position and methyl groups at the 2- and 3-positions of the aromatic ring (Figure 1). This compound is synthesized via Friedel-Crafts acylation or through zinc chloride-catalyzed reactions involving alkylated resorcinols and acetic anhydride . Its physical properties, such as solubility and hydrogen-bonding capacity, are influenced by the hydroxy and methyl substituents, making it relevant in pharmaceutical and agrochemical research.
Properties
CAS No. |
5384-57-6 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(4-hydroxy-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-6-7(2)10(12)5-4-9(6)8(3)11/h4-5,12H,1-3H3 |
InChI Key |
JCDLXVCLDCNQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone can be synthesized through the Fries rearrangement of 2,3-dimethylphenyl acetate. The reaction involves the use of aluminum chloride as a catalyst in nitrobenzene at room temperature, yielding a 50-60% product . Other methods include using carbon disulfide as a solvent at room temperature (yielding 10%) or performing the reaction without a solvent at 100°C (yielding 17%). Titanium tetrachloride can also be used as a catalyst without a solvent at 100°C, yielding 6% .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fries rearrangement processes, optimizing reaction conditions to maximize yield and purity. The choice of catalyst and solvent, as well as reaction temperature, are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include 1-(4-hydroxy-2,3-dimethylphenyl)ethanoic acid.
Reduction: Products include 1-(4-hydroxy-2,3-dimethylphenyl)ethanol.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
1-(4-Hydroxy-2,3-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8) and 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone (9)
- Structural Differences : Compound 8 has hydroxyl groups at 2- and 5-positions, while compound 9 has hydroxyl groups at 2- and 3-positions. Both retain a methoxy group at the 4-position.
- Biological Activity : Both exhibit potent α-glucosidase inhibitory activity (IC₅₀ values comparable to acarbose) due to hydroxylation enhancing enzyme affinity. Compound 8 showed slightly higher activity, suggesting substituent position influences binding .
1-(3,5-Dimethoxy-4-hydroxyphenyl)ethanone
- Structural Differences : Features methoxy groups at 3- and 5-positions and a hydroxy group at 4-position.
- Applications : Used as a precursor in DNA-dependent protein kinase (DNA-PK) inhibitors. The methoxy groups improve lipophilicity, aiding blood-brain barrier penetration .
Substituent Type and Physical Properties
1-(4-Methoxy-2,3-dimethylphenyl)ethanone
- Structural Differences : Replaces the hydroxy group with a methoxy at the 4-position.
- Physical Properties : Melting point 33°C , boiling point 109–110°C (2 Torr), density 1.004 g/cm³ . The methoxy group reduces polarity compared to the hydroxy analog, altering solubility .
1-(4-Ethoxy-3,5-dimethylphenyl)ethanone
- Structural Differences : Ethoxy group at 4-position, methyl groups at 3- and 5-positions.
- Synthesis: Produced via alkylation of phenolic precursors, highlighting the role of alkoxy groups in tuning reactivity .
Table 2: Substituent Effects on Physical Properties
Biological Activity
1-(4-Hydroxy-2,3-dimethylphenyl)ethanone, also known as 4-hydroxy-3,5-dimethylacetophenone, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C10H12O2
- Molecular Weight : 164.20 g/mol
- CAS Number : 5384-57-6
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress. This activity is often measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones compared to standard antibiotics.
- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro.
- Anticancer Potential : Preliminary studies indicate that the compound may inhibit the proliferation of certain cancer cell lines. For example, it has shown cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cells with IC50 values in the micromolar range.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It has been suggested that it could bind to receptors related to inflammation and cancer pathways, thereby modulating their activity.
Table 1: Summary of Biological Activities
Case Study Analysis
A study published in a peer-reviewed journal evaluated the anticancer effects of various derivatives of this compound on different cancer cell lines. The results indicated that modifications to the hydroxyl group significantly affected cytotoxicity and selectivity towards cancer cells. Compounds with additional hydroxyl groups showed enhanced activity compared to those without .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
